molecular formula C20H22F3N3O4S B3043605 1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester CAS No. 887267-71-2

1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B3043605
CAS No.: 887267-71-2
M. Wt: 457.5 g/mol
InChI Key: WYVSCLHSOYYNHD-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural features, which include a piperazine ring, a thiazole ring, and a trifluoromethyl group, making it a valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, including the formation of the piperazine ring, the introduction of the thiazole ring, and the incorporation of the trifluoromethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and targeted delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester include:

  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
  • 1-Boc-4-(piperidin-4-yl)-piperazine
  • 1-tert-Butoxycarbonyl-4-(piperidin-4-yl)piperazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O4S/c1-19(2,3)30-18(29)26-10-8-25(9-11-26)17-24-14(15(31-17)16(27)28)12-4-6-13(7-5-12)20(21,22)23/h4-7H,8-11H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVSCLHSOYYNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112831
Record name 1-(1,1-Dimethylethyl) 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-71-2
Record name 1-(1,1-Dimethylethyl) 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
Reactant of Route 2
1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 3
1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 4
Reactant of Route 4
1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 5
Reactant of Route 5
1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 6
Reactant of Route 6
1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester

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